molecular formula C10H18NO5 B2993145 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate CAS No. 16498-47-8

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate

Cat. No.: B2993145
CAS No.: 16498-47-8
M. Wt: 232.257
InChI Key: SBBDHANTMHIRGW-UHFFFAOYSA-N
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Description

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid, also known as GABA pantoate or homopantothenic acid, is an organic compound belonging to the class of gamma amino acids and derivatives . This pantothenic acid derivative is characterized by its 2,4-dihydroxy-3,3-dimethylbutanoyl moiety linked to the gamma carbon of GABA (gamma-aminobutyric acid) . The compound is provided as a high-purity reagent to ensure consistent performance in research applications. The calcium salt of this compound, Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate}, is recognized for its excellent stability and bioavailability, making it a valuable form for various experimental models . It acts as a specialized additive in research related to dietary supplements, where it is studied for its potential to promote optimized mineral absorption and bioavailability . In biochemical research, its robust chelation properties and bridging capability between molecules are valued for exploring novel metal-ligand coordination complexes and their reactivities . Furthermore, the compound's stable structure under varying conditions makes it suitable for use in developing slow-release pharmaceutical models, as it helps regulate ion exchange and maintain compound integrity . The role of its structural analog, pantothenic acid (Vitamin B5), as a precursor to coenzyme A suggests potential research avenues in metabolic studies and cellular biosynthesis pathways . This product is strictly for research use in laboratory settings and is not intended for personal, cosmetic, or therapeutic use. Researchers should handle the material with appropriate personal protective equipment and store it in a cool, dry place, protected from direct sunlight .

Properties

IUPAC Name

4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with gamma-aminobutyric acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of gamma-aminobutyric acid receptors, thereby influencing neurotransmission and exhibiting potential neuroprotective effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid .
  • Synonyms: Hopantenic acid, D-Homopantothenic acid, Pantocalcin .
  • CAS Number : 18679-90-8 (free acid), 17097-76-6 (calcium salt) .
  • Molecular Formula: C₁₀H₁₉NO₅ (free acid); calcium salt: C₁₀H₁₇CaN₂O₅ .

Structural Features :

  • A butanoic acid backbone with a 2,4-dihydroxy-3,3-dimethylbutanoyl amide group at the 4-position.
  • The (2R)-stereochemistry in the butanoyl moiety is critical for biological activity .

Comparison with Structurally Similar Compounds

Pantothenic Acid (Vitamin B5)

Chemical Identity :

  • IUPAC Name: 3-[(2R)-2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid .
  • CAS Number : 79-83-4 .
  • Synonyms: D-Pantothenate, Vitamin B5 .

Key Differences :

Property 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate Pantothenic Acid
Carbon Chain Length 4-carbon butanoate backbone 3-carbon propanoate chain
Biological Role Limited natural occurrence; synthetic nootropic agent Essential vitamin for Coenzyme A synthesis
Bioavailability Calcium salt form enhances stability Often administered as calcium-D-pantothenate
Stereochemistry (2R)-configuration in the butanoyl group (2R)-configuration required for vitamin activity

Research Findings :

  • Pantothenic acid is a precursor to Coenzyme A, critical in fatty acid metabolism and energy production .
  • This compound lacks direct involvement in CoA biosynthesis but exhibits neuroactive properties, likely due to structural mimicry .

3-[[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]amino]propanoic Acid

Chemical Identity :

  • IUPAC Name: 3-[[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid .
  • CAS Number : HMDB0250782 (metabolite ID) .

Key Differences :

  • Stereochemistry: (2S)-configuration in the butanoyl group, contrasting with the (2R)-form in pantothenic acid .
  • Occurrence: Not a natural metabolite; detected only in individuals exposed to synthetic derivatives .
  • Role : Part of the human exposome (lifetime environmental exposures) with unclear biological significance .

Calcium Salts of Pantothenic Acid Derivatives

Compound Calcium Salt CAS Key Applications
Calcium Hopantenate 17097-76-6 Enhanced stability for nootropic formulations
Calcium DL-Pantothenate 6381-63-1 Dietary supplements and pharmaceuticals

Physicochemical Differences :

  • Calcium hopantenate has a molecular weight of 504.60 g/mol , while calcium-DL-pantothenate is lighter (476.53 g/mol) due to the shorter carbon chain .
  • Both salts improve solubility for oral administration but differ in metabolic pathways due to structural variations .

Structural and Functional Analysis

Impact of Carbon Chain Extension

  • Pantothenic Acid : The 3-carbon chain optimizes binding to pantothenate kinases, enzymes critical for CoA biosynthesis .

Stereochemical Sensitivity

  • (2R)-stereoisomers are biologically active in both compounds, while (2S)-forms (e.g., HMDB0250782) are metabolically inert or xenobiotic .

Biological Activity

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, particularly in the context of neurological disorders.

The molecular formula of this compound is C10H19NO5C_{10}H_{19}NO_5, with a molecular weight of approximately 233.26 g/mol. The compound features a unique structure that combines elements of gamma-aminobutyric acid (GABA) and pantothenic acid, which may contribute to its biological effects .

Synthesis

The synthesis typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with gamma-aminobutyric acid (GABA) using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method ensures the formation of the amide bond necessary for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid receptors in the central nervous system. By modulating these receptors, the compound may influence neurotransmission and exhibit neuroprotective effects. Studies suggest that it could play a role in alleviating symptoms associated with neurological disorders such as Alzheimer’s disease by enhancing GABAergic activity .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in neurodegenerative conditions .

In Vivo Studies

In vivo assessments have indicated that this compound can cross the blood-brain barrier (BBB), which is crucial for its efficacy in treating central nervous system disorders. Toxicity studies have shown that it is well-tolerated at therapeutic doses, with no acute toxicity observed even at high concentrations .

Case Studies

A notable study evaluated the effects of this compound on animal models exhibiting symptoms akin to Alzheimer’s disease. The results indicated a marked improvement in cognitive performance and a reduction in behavioral deficits compared to control groups. The compound's ability to modulate neurotransmitter levels was highlighted as a key factor in these outcomes .

Comparative Analysis

The following table compares the biological activity of this compound with similar compounds:

Compound NameMechanism of ActionKey FindingsReference
GABA NeurotransmitterRegulates neuronal excitability
Pantothenic Acid Coenzyme A precursorEssential for fatty acid metabolism
4-Aminobutyric Acid GABA analogueSimilar inhibitory effects on AChE
This compound GABA receptor modulationSignificant AChE inhibition; neuroprotective effects

Q & A

Basic: What are the recommended synthetic routes for 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling 2,4-dihydroxy-3,3-dimethylbutanoic acid with 4-aminobutanoate using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Protecting groups (e.g., silyl ethers for hydroxyl groups) may be required to prevent side reactions. Post-synthesis, purification via reversed-phase HPLC or column chromatography is critical to isolate the product. Purity validation should employ tandem techniques: 1H/13C NMR for structural confirmation (e.g., verifying amide bond formation at δ ~7.5–8.5 ppm) and HPLC-MS to assess purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC) NMR are essential for confirming the stereochemistry of the dihydroxy-dimethylbutanoyl moiety and the amide linkage. For example, the hydroxyl protons (δ 1.5–2.5 ppm) and methyl groups (δ 1.0–1.2 ppm) should show distinct splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., [M+H]+ at m/z 263.1) and detect fragmentation patterns.
  • HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for retention time consistency .

Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions. To resolve these:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923 for antimicrobial tests).
  • Dose-Response Curves : Compare EC50/IC50 values under controlled pH and temperature.
  • Meta-Analysis : Pool data from multiple studies (e.g., marine-derived compound databases) to identify trends in activity .
  • Mechanistic Studies : Employ transcriptomics or proteomics to elucidate target pathways (e.g., inhibition of CoA biosynthesis in microbial models) .

Advanced: What experimental designs are optimal for evaluating metabolic stability in in vitro models?

Methodological Answer:

  • Hepatocyte Incubation : Incubate the compound with primary hepatocytes (human or rat) at 37°C under 5% CO2. Sample at 0, 15, 30, 60, and 120 minutes.
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or glucuronidated derivatives).
  • CYP Enzyme Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic pathways.
  • Data Normalization : Express stability as half-life (t1/2) relative to control compounds (e.g., verapamil) .

Basic: What is the compound’s hypothesized role in biochemical pathways, and how can this be tested?

Methodological Answer:
The compound is structurally analogous to pantothenic acid (vitamin B5), suggesting involvement in Coenzyme A (CoA) biosynthesis. To test this:

  • Enzyme Inhibition Assays : Incubate with pantothenate kinase (PanK) and measure ATP depletion via luminescence.
  • Knockout Models : Use CRISPR-Cas9 to silence PanK in bacterial (E. coli) or mammalian cells and observe rescue with exogenous CoA .
  • Isotopic Labeling : Track 13C-labeled compound incorporation into CoA using LC-MS .

Advanced: How can environmental degradation products of this compound be identified, and what are the implications for ecotoxicology studies?

Methodological Answer:

  • Photolysis/Hydrolysis Studies : Expose the compound to UV light (254 nm) or aqueous buffers (pH 4–9) at 25–50°C.
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., de-esterified or hydroxylated derivatives) via accurate mass (<5 ppm error).
  • Ecotoxicological Assays : Test degradation products on Daphnia magna (acute toxicity) or algal growth inhibition (OECD 201).
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50) using software like EPI Suite .

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